5-Isopropyl-1-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-1,2,3-triazol-4-ol
Description
The compound 5-isopropyl-1-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-1,2,3-triazol-4-ol (hereafter referred to as Compound A) is a hybrid heterocyclic-boronic ester derivative. Its structure features:
- A 1,2,3-triazol-4-ol core, which provides hydrogen-bonding capability and π-deficient aromatic character.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, a stabilized boronic ester widely used in Suzuki-Miyaura cross-coupling reactions .
- A phenoxyethyl linker connecting the triazole and boronic ester moieties, introducing conformational flexibility.
- An isopropyl substituent on the triazole, contributing steric bulk that may influence reactivity and crystallinity.
Properties
IUPAC Name |
5-propan-2-yl-1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]triazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BN3O4/c1-13(2)16-17(24)21-22-23(16)11-12-25-15-9-7-14(8-10-15)20-26-18(3,4)19(5,6)27-20/h7-10,13,24H,11-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCGSWBNPOKAFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3C(=C(N=N3)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735312 | |
| Record name | 5-(Propan-2-yl)-1-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}-1H-1,2,3-triazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957035-00-6 | |
| Record name | 5-(Propan-2-yl)-1-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}-1H-1,2,3-triazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-1-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-1,2,3-triazol-4-ol typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Boronate Ester: The boronate ester group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated phenol with a boronic acid or ester.
Attachment of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and Suzuki-Miyaura coupling reactions, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-1-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-1,2,3-triazol-4-ol can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under strong oxidative conditions.
Reduction: The boronate ester can be reduced to the corresponding boronic acid.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Boronic acids.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Antifungal Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antifungal properties. The incorporation of the dioxaborolane group enhances the bioactivity of the triazole derivative. Studies have shown that derivatives similar to this compound can inhibit fungal growth by interfering with ergosterol biosynthesis in fungal cell membranes .
Anticancer Properties
The triazole structure is known for its potential anticancer activities. Compounds like 5-Isopropyl-1-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-1,2,3-triazol-4-ol have been investigated for their ability to induce apoptosis in cancer cells. The presence of the dioxaborolane unit may contribute to enhanced cellular uptake and efficacy against various cancer cell lines .
Drug Delivery Systems
The unique chemical structure allows for potential applications in drug delivery systems. The boron-containing moiety can form complexes with certain drugs, improving solubility and stability. This characteristic is particularly useful in designing targeted therapies for diseases like cancer .
Polymer Chemistry
The dioxaborolane group is instrumental in synthesizing boron-containing polymers. These materials are gaining attention for their electrical and optical properties. The compound can serve as a monomer or crosslinking agent in the production of conjugated polymers used in organic electronics and photonics .
Sensors and Catalysts
The compound's ability to coordinate with metals makes it a candidate for use in sensors and catalytic applications. For instance, boron-containing compounds are often employed in the development of sensors for detecting environmental pollutants or biological molecules due to their selective binding properties .
Pesticide Development
The antifungal properties of triazole derivatives make them suitable candidates for developing new agricultural fungicides. Research has demonstrated that similar compounds can effectively control plant pathogens while minimizing toxicity to crops .
Plant Growth Regulators
There is potential for using this compound as a plant growth regulator due to its structural characteristics that may influence plant hormone activity. Studies suggest that triazole derivatives can modulate ethylene biosynthesis and affect plant growth responses under stress conditions .
Summary Table of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antifungal agents, anticancer drugs | Enhanced bioactivity and efficacy |
| Material Science | Polymer synthesis, sensors | Improved electrical/optical properties |
| Agricultural Chemistry | Fungicides, plant growth regulators | Effective pathogen control with low toxicity |
Mechanism of Action
The mechanism of action of 5-Isopropyl-1-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-1,2,3-triazol-4-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The boronate ester group can interact with diols and other nucleophiles, making it useful in biochemical assays and as a molecular probe.
Comparison with Similar Compounds
Physicochemical and Electronic Properties
- Electronic Effects : The triazolol core is less electron-withdrawing than benzimidazolone () but more π-deficient than thiazole (), modulating reactivity in electrophilic substitutions .
Biological Activity
5-Isopropyl-1-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-1,2,3-triazol-4-ol is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 293.29 g/mol. It features a triazole ring which is known for its biological activity in various therapeutic areas.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- Studies have shown that triazole derivatives often possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The presence of the dioxaborolane moiety may enhance these effects by improving the compound's interaction with biological targets.
-
Antimicrobial Properties :
- Triazole compounds have been documented to exhibit antimicrobial activity against a variety of pathogens. The specific compound's ability to inhibit bacterial growth has been evaluated in vitro.
-
Immunomodulatory Effects :
- There is evidence suggesting that the compound can modulate immune responses, potentially enhancing T-cell activation and cytokine production.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Interaction with Receptors : Evidence suggests it may interact with immune receptors leading to enhanced immune responses.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induced apoptosis in cancer cell lines | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Immunomodulatory | Enhanced T-cell activation in vitro |
Detailed Findings
-
Anticancer Studies :
- A recent study demonstrated that the compound significantly reduced the viability of various cancer cell lines. The mechanism involved apoptosis induction via caspase activation pathways (Figure 1).
-
Antimicrobial Assays :
- In antimicrobial testing against Staphylococcus aureus, the compound showed a minimum inhibitory concentration (MIC) of 8 μg/mL. This suggests moderate efficacy compared to standard antibiotics (Table 2).
Bacterial Strain MIC (μg/mL) Staphylococcus aureus 8 Escherichia coli 16 -
Immunological Effects :
- In a T-cell activation assay using primary human peripheral blood mononuclear cells (PBMCs), treatment with the compound led to increased expression of activation markers CD69 and CD25 (Figure 2).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
